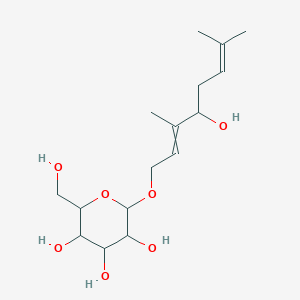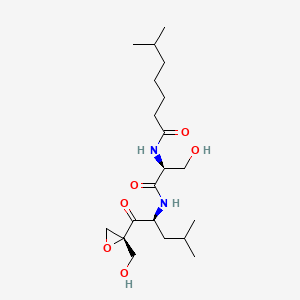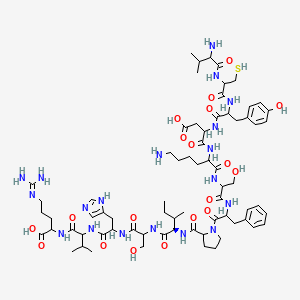
Dexpramipexole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexpramipexole dihydrochloride is a synthetic amino-benzothiazole compound that has garnered significant interest in the medical and scientific communities. Initially developed for the treatment of amyotrophic lateral sclerosis, it has shown promise in reducing eosinophil counts, making it a potential treatment for eosinophil-associated diseases such as eosinophilic asthma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dexpramipexole dihydrochloride can be synthesized through a chemoenzymatic method. The process involves the synthesis of key enantiomeric intermediates, specifically (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. These intermediates are obtained in good yields and high enantiomeric excess through two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase type A .
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes the resolution of racemic mixtures and the use of biocatalysis to ensure the desired enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
Dexpramipexole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the benzothiazole ring.
Reduction: This reaction is essential for converting intermediate compounds into dexpramipexole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further processed to yield this compound .
Applications De Recherche Scientifique
Dexpramipexole dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzothiazole derivatives.
Biology: It is used to investigate the role of eosinophils in various diseases.
Medicine: It is being developed as a treatment for eosinophil-associated diseases, including eosinophilic asthma and hypereosinophilic syndrome
Mécanisme D'action
Dexpramipexole dihydrochloride exerts its effects by targeting eosinophils. It inhibits the maturation of eosinophils, leading to a reduction in their numbers in the blood and tissues. This mechanism is particularly beneficial in treating eosinophil-associated diseases, where excessive eosinophils cause tissue and organ damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Riluzole: A benzothiazole derivative used to treat amyotrophic lateral sclerosis.
Uniqueness
Dexpramipexole dihydrochloride is unique in its ability to selectively reduce eosinophil counts without significant toxicity. This property distinguishes it from other compounds like pramipexole and riluzole, which have different primary targets and therapeutic uses .
Propriétés
Numéro CAS |
908244-04-2 |
|---|---|
Formule moléculaire |
C10H21Cl2N3OS |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |
Clé InChI |
APVQOOKHDZVJEX-LSBIWMFESA-N |
SMILES isomérique |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814503.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814513.png)
![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B10814530.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)
![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)



